

Introduction: The Significance of the Azepane Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Boc-aminomethyl)azepane

Cat. No.: B1407249

[Get Quote](#)

In the landscape of medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered nitrogenous heterocycles like pyrrolidines and piperidines are ubiquitous in drug design, the seven-membered azepane ring has emerged as a structurally significant and comparatively underexplored scaffold.[1][2] The inherent conformational flexibility of the azepane ring allows it to present substituents in diverse spatial arrangements, which can be critical for optimizing interactions with biological targets.[3]

This guide focuses on **4-(Boc-aminomethyl)azepane**, also known by its IUPAC name, tert-butyl (azepan-4-ylmethyl)carbamate. This molecule is a key bifunctional building block, strategically designed for facile incorporation into more complex molecular architectures. The tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for the exocyclic primary amine, while the azepane ring's secondary amine provides another point for chemical modification. This dual functionality makes it an invaluable intermediate in the synthesis of pharmacologically active agents, particularly in the development of kinase inhibitors and other targeted therapies.[4][5] The azepane core itself is present in numerous FDA-approved drugs, highlighting its therapeutic relevance and proven value in creating effective medicines.[3][4][6][7]

Physicochemical and Structural Properties

Understanding the fundamental properties of **4-(Boc-aminomethyl)azepane** is the first step in its effective application. These properties dictate its solubility, stability, and reactivity in various

experimental conditions.

Core Chemical Data

The essential identifiers and properties of the compound are summarized below for quick reference.

Property	Value	Source
IUPAC Name	tert-butyl 4-(aminomethyl)azepane-1-carboxylate	[8]
CAS Number	1369353-14-9	[8]
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	[8]
Molecular Weight	228.34 g/mol	[8]
SMILES	CC(C)(C)OC(=O)N1CCCC(CN)CC1	[8]
Appearance	Typically a solid at room temperature	[9]

Structural Representation

The chemical structure of **4-(Boc-aminomethyl)azepane** is visualized below. The diagram highlights the seven-membered azepane ring, the Boc-protected aminomethyl substituent at the 4-position, and the unprotected secondary amine within the ring, which is often protected with an orthogonal group in multi-step syntheses.

Caption: 2D structure of **4-(Boc-aminomethyl)azepane**.

Synthesis and Manufacturing Considerations

The synthesis of functionalized azepanes can be challenging, but various strategies have been developed. A common and effective approach involves the dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepane

system.[1][2] This modern photochemical method allows for the creation of complex azepanes from simple starting materials.[2]

A more classical, conceptual pathway to a molecule like **4-(Boc-aminomethyl)azepane** would typically involve the reduction of a nitrile or a related functional group attached to a pre-formed azepane core.

Representative Synthesis Workflow

The following workflow illustrates a generalized, multi-step synthesis. The causality behind this approach is rooted in the principles of protecting group chemistry and functional group interconversion.

- **Protection of Azepane Nitrogen:** The secondary amine of a 4-substituted azepane precursor (e.g., 4-cyanoazepane) is first protected, often with a group orthogonal to Boc, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group. This prevents the ring nitrogen from interfering in subsequent steps.
- **Functional Group Reduction:** The cyano group at the 4-position is reduced to a primary amine. This is a critical transformation, typically achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH_4) or through catalytic hydrogenation.
- **Boc Protection:** The newly formed primary amine is then selectively protected with the Boc group using Di-tert-butyl dicarbonate (Boc_2O). This step yields the desired bifunctional intermediate where the exocyclic amine is protected, and the ring amine remains protected by the initial group.
- **Final Deprotection (Optional):** If the final desired product requires a free secondary amine on the azepane ring, the initial protecting group (e.g., Bn) is removed. For instance, a benzyl group is readily cleaved by hydrogenolysis.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **4-(Boc-aminomethyl)azepane**.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of **4-(Boc-aminomethyl)azepane**. The following protocols are standard for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

- ^1H NMR Spectroscopy Protocol:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Transfer the solution to a standard 5 mm NMR tube.
 - Acquire the spectrum on a 400 MHz or higher field spectrometer.
 - Expected Signals:
 - ~1.4 ppm: A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group on the Boc protector.[\[10\]](#)
 - ~1.5-1.9 ppm: A series of broad, overlapping multiplets corresponding to the protons on the azepane ring (CH_2 groups).
 - ~2.8-3.2 ppm: Multiplets associated with the protons of the aminomethyl group ($-\text{CH}_2-\text{NHBoc}$) and the azepane ring protons adjacent to the ring nitrogen.
 - ~4.8-5.2 ppm: A broad signal (triplet or broad singlet) for the N-H proton of the carbamate, which may exchange with residual water in the solvent.
- ^{13}C NMR Spectroscopy Protocol:
 - Use the same sample prepared for ^1H NMR.
 - Acquire a proton-decoupled ^{13}C spectrum.

- Expected Signals:
 - ~28.5 ppm: A strong signal for the three equivalent methyl carbons of the Boc group.
 - ~25-50 ppm: Multiple signals corresponding to the different carbon atoms of the azepane ring and the aminomethyl group.
 - ~79.0 ppm: The quaternary carbon of the Boc group (C(CH₃)₃).
 - ~156.0 ppm: The carbonyl carbon of the Boc carbamate group.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

- Protocol (Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
 - Infuse the solution directly into the ESI source.
 - Acquire the spectrum in positive ion mode.
 - Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 229.3. A sodium adduct [M+Na]⁺ at m/z 251.3 may also be visible. A characteristic fragment is the loss of the Boc group or tert-butyl group.

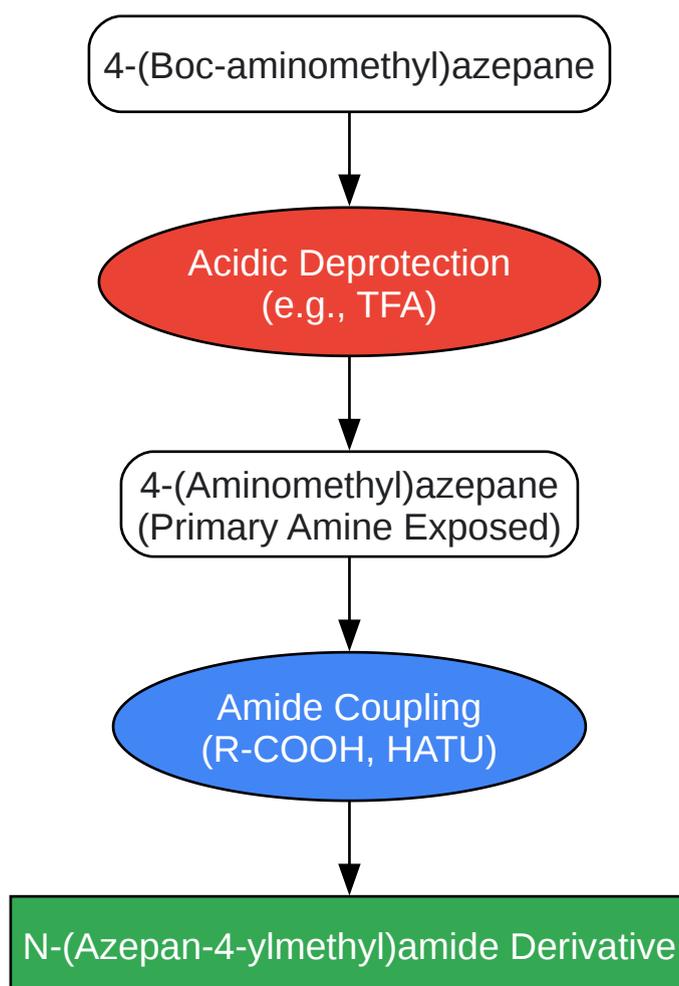
Reactivity and Applications in Medicinal Chemistry

The utility of **4-(Boc-aminomethyl)azepane** lies in its predictable reactivity, which allows it to serve as a versatile scaffold.

Key Chemical Transformations

The primary reaction pathways involve the manipulation of its two nitrogen centers. The Boc group is designed for easy removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the primary amine for subsequent reactions without affecting other acid-stable parts of the molecule.

- **Amide Bond Formation:** Once deprotected, the primary amine is a potent nucleophile, readily participating in amide coupling reactions with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction in drug synthesis.
- **Reductive Amination:** The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to form a secondary amine.
- **Alkylation/Arylation:** The azepane ring nitrogen (if unprotected) can undergo N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) to introduce further diversity.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathway: Boc deprotection and amide coupling.

Role in Drug Discovery

The azepane motif is increasingly recognized for its ability to confer desirable pharmacological properties.[\[4\]](#)[\[11\]](#)

- **Scaffold for Kinase Inhibitors:** Many kinase inhibitors require specific vectoral orientations of substituents to fit into the ATP-binding pocket. The flexible seven-membered ring of azepane can provide an optimal geometry for these interactions, which may not be achievable with smaller rings. The balanol family of natural products, which are potent protein kinase inhibitors, famously features an azepane core.[\[3\]](#)[\[5\]](#)
- **Improving Physicochemical Properties:** Incorporating the azepane moiety can improve a compound's solubility and metabolic stability compared to more rigid or lipophilic scaffolds.
- **Exploring 3D Chemical Space:** As drug discovery moves away from flat, aromatic molecules, scaffolds like **4-(Boc-aminomethyl)azepane** provide a robust entry point into more complex, sp³-rich structures that can lead to improved selectivity and novelty.[\[1\]](#)

Safety and Handling

As a laboratory chemical, **4-(Boc-aminomethyl)azepane** requires careful handling to minimize exposure and ensure safety.

- **General Handling:** Use in a well-ventilated area or a chemical fume hood.[\[12\]](#) Avoid generating dust. Wash hands thoroughly after handling.[\[13\]](#)[\[14\]](#)
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.
 - **Skin Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[\[13\]](#)
 - **Respiratory Protection:** If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly sealed container.[\[13\]](#)
- **First Aid Measures:**

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
- Skin Contact: Wash off with soap and plenty of water.[12]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

References

- Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. *European Journal of Medicinal Chemistry*, 162, 465-494.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate.
- AK Scientific, Inc. (n.d.). Tert-butyl N-(1,4-oxazepan-2-ylmethyl)carbamate Safety Data Sheet.
- Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl carbamate.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Urethane.
- CymitQuimica. (2024). Safety Data Sheet.
- AChemBlock. (n.d.). 1-Boc-azepane-4-methylamine 97%.
- Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. *European Journal of Medicinal Chemistry*.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
- Fülöp, F., et al. (2016).
- Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- Breitenlechner, C.B., et al. (2004).
- Wikipedia. (n.d.). Azepane.
- Sigma-Aldrich. (n.d.). 3-Boc-amino-azepane AldrichCPR.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azepane - Wikipedia [en.wikipedia.org]
- 8. 1-Boc-azepane-4-methylamine 97% | CAS: 1369353-14-9 | AChemBlock [achemblock.com]
- 9. 3-Boc-amino-azepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 11. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 12. aksci.com [aksci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Azepane Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1407249#4-boc-aminomethyl-azepane-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com